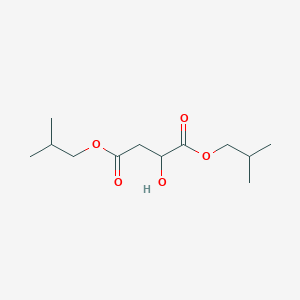

Bis(2-methylpropyl) 2-hydroxybutanedioate

Cat. No. B8585516

Key on ui cas rn:

7401-35-6

M. Wt: 246.30 g/mol

InChI Key: XVHXVNGVDQZTHF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06369146B1

Procedure details

Diisobutyl-DL-malate was prepared by esterification of DL-malic acid with isobutyl alcohol. To a three-neck 1 L round-bottomed flask equipped with a reflux condenser, Dean-Stark trap, septum, thermocouple and mechanical stirrer, were added DL-malic acid (75.91 g), 2-methyl-1-propanol (210 mL) and Amberlyst® 15 ion exchange resin (10 g). The mixture was placed under nitrogen and heated to reflux. At 106° C., two phases started to collect in the Dean-Stark trap. The reaction temperature was maintained at 108° C. for 2 hr 15 min and the water was continuously removed via the Dean-Stark trap. As collection in the Dean-Stark trap slowed, the reaction temperature was increased to 115° C. and fresh alcohol (50 mL) was added to the reaction. The reaction was heated to 120° C. and more alcohol (50 mL) was added. At this point, no more water collected in the Dean-Stark trap. The product was separated from the catalyst via filtration. The crude yellow liquid was purified via vacuum distillation. Diisobutyl-DL-malate was obtained as a low viscosity, clear, colorless liquid with a slight pleasant odor (120.4 g, 86.3% yield).

[Compound]

Name

resin

Quantity

10 g

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].[CH3:10][CH:11]([CH3:14])[CH2:12]O>>[CH2:10]([O:8][C:1](=[O:9])[CH:2]([CH2:4][C:5]([O:7][CH2:10][CH:11]([CH3:14])[CH3:12])=[O:6])[OH:3])[CH:11]([CH3:14])[CH3:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)CC(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)O

|

Step Two

|

Name

|

|

|

Quantity

|

75.91 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)CC(=O)O)(=O)O

|

[Compound]

|

Name

|

resin

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

210 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(CO)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

108 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a three-neck 1 L round-bottomed flask equipped with a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At 106° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to collect in the Dean-Stark trap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the water was continuously removed via the Dean-Stark trap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As collection in the Dean-Stark trap

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction temperature was increased to 115° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

fresh alcohol (50 mL) was added to the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was heated to 120° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

more alcohol (50 mL) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At this point, no more water collected in the Dean-Stark trap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was separated from the catalyst via filtration

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The crude yellow liquid was purified via vacuum distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(C)C)OC(C(O)CC(=O)OCC(C)C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |